molecular formula C10H10BrF2N B13345538 4-Bromo-5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole

4-Bromo-5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13345538
M. Wt: 262.09 g/mol
InChI Key: NLXMLFICBMVLBA-UHFFFAOYSA-N
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Description

4-Bromo-5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique substitution pattern, is of interest in various fields of scientific research.

Chemical Reactions Analysis

4-Bromo-5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole include other indole derivatives with different substitution patterns. These compounds may have similar biological activities but differ in their potency, selectivity, and specific applications. Examples include:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties .

Properties

Molecular Formula

C10H10BrF2N

Molecular Weight

262.09 g/mol

IUPAC Name

4-bromo-5,7-difluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H10BrF2N/c1-10(2)4-14-9-6(13)3-5(12)8(11)7(9)10/h3,14H,4H2,1-2H3

InChI Key

NLXMLFICBMVLBA-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C(=C(C=C2F)F)Br)C

Origin of Product

United States

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